molecular formula C5H4Cl2N2O B8268751 4,5-Dichloro-3-methoxypyridazine

4,5-Dichloro-3-methoxypyridazine

Cat. No.: B8268751
M. Wt: 179.00 g/mol
InChI Key: YJFHQRYVXHHPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-3-methoxypyridazine is a useful research compound. Its molecular formula is C5H4Cl2N2O and its molecular weight is 179.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Large Scale Synthesis : A method for the large-scale synthesis of 3-chloro-5-methoxypyridazine, a derivative of 4,5-dichloro-3-methoxypyridazine, was developed. This synthesis involves the protection of nitrogen, selective displacement, catalytic hydrogenation, and removal of the protecting group to yield the target compound in good yield (Bryant, Kunng, & South, 1995).
  • Electrophilic Chlorinating Agents : Compounds like 2,4-dichloro-5-methoxypyridazin-3(2H)-one, related to this compound, have been used as novel electrophilic chlorinating agents. They are effective for α-chlorination of active methylene/methine compounds in various conditions (Park et al., 2005).

Spectroscopic Studies

  • Vibrational Spectra Analysis : The vibrational spectra of 4,5-dichloro-3-hydroxypyridazine were studied using FT-IR and FT-Raman spectroscopy. The analysis was supported by density functional theory and normal coordinate calculations, providing insights into its molecular structure (Krishnakumar & Ramasamy, 2005).
  • Crystal Structure and DFT Calculations : The crystal structure and theoretical calculations of compounds like 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid were characterized, providing detailed insights into molecular geometry and vibrational frequencies (Alaşalvar et al., 2014).

Pharmaceutical and Biological Chemistry

  • Antimicrobial Activities : Research on derivatives of this compound, such as 1,2,4-triazole derivatives, has shown that they possess antimicrobial activities against various microorganisms. These studies contribute to understanding their potential in developing new antimicrobial agents (Bektaş et al., 2007).
  • Catalyzed Cross-Coupling Reactions : Nickel-catalyzed electrochemical cross-coupling reactions involving compounds like 3-chloro-6-methoxypyridazine have been explored for the preparation of functionalized aryl- and heteroarylpyridazines, which are important for pharmaceutical research (Sengmany et al., 2007).

Properties

IUPAC Name

4,5-dichloro-3-methoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-5-4(7)3(6)2-8-9-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFHQRYVXHHPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-3-methoxypyridazine
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-3-methoxypyridazine
Reactant of Route 3
Reactant of Route 3
4,5-Dichloro-3-methoxypyridazine
Reactant of Route 4
Reactant of Route 4
4,5-Dichloro-3-methoxypyridazine
Reactant of Route 5
Reactant of Route 5
4,5-Dichloro-3-methoxypyridazine
Reactant of Route 6
4,5-Dichloro-3-methoxypyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.